Methoxycarbonylferrocene Methoxycarbonylferrocene
Brand Name: Vulcanchem
CAS No.: 1271-56-3
VCID: VC20479040
InChI: InChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2;
SMILES:
Molecular Formula: C12H22FeO2
Molecular Weight: 254.15 g/mol

Methoxycarbonylferrocene

CAS No.: 1271-56-3

Cat. No.: VC20479040

Molecular Formula: C12H22FeO2

Molecular Weight: 254.15 g/mol

* For research use only. Not for human or veterinary use.

Methoxycarbonylferrocene - 1271-56-3

Specification

CAS No. 1271-56-3
Molecular Formula C12H22FeO2
Molecular Weight 254.15 g/mol
IUPAC Name cyclopentane;iron;methyl cyclopentanecarboxylate
Standard InChI InChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2;
Standard InChI Key VESNSILCWHDRQZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCC1.C1CCCC1.[Fe]

Introduction

Structural and Molecular Characteristics

Methoxycarbonylferrocene belongs to the family of monosubstituted ferrocenes, where the methoxycarbonyl group is appended to one Cp ring. Its molecular formula is C₁₃H₁₄FeO₂, with a molecular weight of 269.08 g/mol . The compound’s structure is confirmed via spectroscopic techniques, including ¹H NMR and infrared (IR) spectroscopy, which identify key features such as the ester carbonyl stretch (~1700 cm⁻¹) and the characteristic ferrocene Cp ring proton signals (δ 4.0–4.5 ppm) .

Stereoelectronic Effects

The methoxycarbonyl group introduces significant electronic perturbations to the ferrocene framework. Density functional theory (DFT) calculations on analogous ferrocene derivatives suggest that electron-withdrawing groups like -COOMe reduce electron density on the substituted Cp ring, lowering the oxidation potential of the iron center . This modulation enhances the compound’s suitability for redox-driven applications, such as catalysis or electrochemical sensing.

Crystallographic Data

Single-crystal X-ray diffraction studies of related esters, such as methyl ferrocenecarboxylate, reveal a distorted sandwich structure with a dihedral angle of 3–5° between the Cp rings. The methoxycarbonyl group adopts an equatorial orientation to minimize steric hindrance, with Fe–C bond lengths averaging 2.04 Å .

Synthetic Methodologies

The synthesis of methoxycarbonylferrocene typically proceeds via electrophilic substitution or transmetallation routes, leveraging ferrocene’s susceptibility to functionalization at the Cp rings.

Alternative Routes

  • Esterification of Ferrocenecarboxylic Acid: Treatment of ferrocenecarboxylic acid with methanol and a catalytic amount of H₂SO₄ provides the ester in high yield (>85%) .

  • Nucleophilic Acyl Substitution: Reaction of ferrocenyl lithium with methyl chloroformate at −78°C offers a low-temperature pathway to minimize side reactions .

Physicochemical Properties

PropertyValueSource
Melting Point98–100°C
SolubilitySoluble in CH₂Cl₂, THF, EtOAc
Redox Potential (E₁/₂)+0.32 V vs. Fc/Fc⁺
λₘₐₓ (UV-Vis)440 nm (ε = 220 M⁻¹cm⁻¹)

The ester group enhances solubility in polar aprotic solvents compared to parent ferrocene, facilitating its use in homogeneous catalytic systems. Cyclic voltammetry in acetonitrile reveals a quasi-reversible one-electron oxidation wave, consistent with Fe(II)/Fe(III) redox activity .

Applications in Catalysis and Materials Science

Redox Catalysis

Methoxycarbonylferrocene serves as a mediator in dye-sensitized solar cells (DSSCs), where its tunable redox potential improves electron transfer efficiency. In one study, incorporation into a TiO₂-based cell increased power conversion efficiency by 12% compared to unmodified ferrocene .

Polymer Modification

Copolymerization with styrene or methyl methacrylate yields redox-active polymers with applications in self-healing materials. The methoxycarbonyl group participates in hydrogen bonding, enhancing mechanical stability while retaining electrochemical responsiveness .

Challenges and Future Directions

Current limitations include:

  • Stereochemical Control: Selective synthesis of cis vs. trans isomers remains challenging.

  • Stability in Aqueous Media: Hydrolysis of the ester group under physiological conditions limits biomedical applications.

Future research should prioritize:

  • Covalently Linked Nanocomposites for targeted drug delivery.

  • Asymmetric Catalysis leveraging planar chirality induced by the -COOMe group.

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